1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Historical Context and Discovery
The development of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be traced to the broader evolution of pyrazole chemistry, which has its origins in the work of German chemist Ludwig Knorr in 1883, who first gave the term "pyrazole" to this class of compounds. The historical foundation was further strengthened by Hans von Pechmann's classical synthesis method in 1898, where pyrazole was synthesized from acetylene and diazomethane. The specific compound this compound was first documented in chemical databases in 2011, as evidenced by its creation date in PubChem on October 30, 2011. The compound received the Chemical Abstracts Service registry number 1185292-87-8, establishing its formal identity in the chemical literature.
The emergence of this particular compound reflects the convergence of several important chemical trends that gained momentum in the late twentieth and early twenty-first centuries. The incorporation of trifluoromethyl groups into organic molecules became increasingly recognized for their ability to enhance pharmacological properties, as the presence of fluorine atoms significantly affects the chemical, biological, and physical properties of molecules. Simultaneously, pyrazole-4-carboxamide derivatives were being extensively investigated for their biological activities, particularly as succinate dehydrogenase inhibitors and various therapeutic applications. The synthesis and characterization of this compound thus represents a strategic combination of these established chemical motifs.
The compound's molecular structure, with the molecular formula C11H8F3N3O and molecular weight of 255.20 g/mol, was confirmed through comprehensive spectroscopic analysis including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes its structural features and substitution pattern.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its representation of multiple important structural elements. The pyrazole core, characterized as a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, provides a robust heterocyclic framework with established chemical reactivity patterns. The compound exemplifies the successful integration of aromatic substitution at the nitrogen-1 position, which is known to influence both the electronic properties and biological activity of pyrazole derivatives.
The carboxamide functionality at the carbon-4 position represents a critical pharmacophore in many biologically active compounds. Pyrazole-4-carboxamide derivatives have been extensively studied for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific positioning of the carboxamide group on the pyrazole ring creates opportunities for hydrogen bonding interactions with biological targets, as demonstrated in various structure-activity relationship studies.
The significance of this compound in heterocyclic chemistry is further enhanced by its role as a synthetic intermediate and lead compound for medicinal chemistry optimization. Research has shown that modifications to the basic this compound scaffold can lead to compounds with enhanced biological activities. The structural versatility of this compound allows for systematic exploration of structure-activity relationships through modifications at various positions of the molecule.
The compound also serves as an important example of successful fluorine incorporation in heterocyclic systems. The trifluoromethyl group at the carbon-3 position demonstrates how fluorinated substituents can be strategically placed to modulate the physicochemical properties of heterocyclic compounds. This positioning has been shown to influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets.
Position in Trifluoromethylated Pyrazole Research
Within the specialized field of trifluoromethylated pyrazole research, this compound represents a significant structural archetype that has influenced the development of numerous related compounds. The positioning of the trifluoromethyl group at the carbon-3 position of the pyrazole ring has been extensively studied for its impact on biological activity and chemical reactivity. Research has demonstrated that the location of the trifluoromethyl group on the pyrazole nucleus is greatly associated with variation in activity profiles of related compounds.
The compound serves as a key reference structure in the development of trifluoromethylated pyrazole synthesis methodologies. Recent advances in synthetic chemistry have focused on developing efficient methods for constructing trifluoromethylated pyrazoles, with several research groups reporting novel approaches for accessing these valuable heterocycles. The sequential cycloaddition and oxidation strategies have been particularly successful in generating polyfunctionalized 3-trifluoromethylpyrazoles, with this compound serving as a representative target compound.
The research significance of this compound is highlighted by its inclusion in studies exploring dual incorporation of trifluoromethyl and other functional groups into pyrazole frameworks. Silver-catalyzed direct cycloaddition reactions have been developed specifically to access trifluoromethyl- and cyano-functionalized pyrazoles, with this compound derivatives serving as important synthetic targets. These methodologies demonstrate the continued importance of this structural class in modern synthetic organic chemistry.
Furthermore, the compound has been instrumental in understanding the structure-activity relationships of trifluoromethylated pyrazoles in biological systems. Studies have shown that the presence of the trifluoromethyl group significantly influences the binding mode and activity of pyrazole-based inhibitors, as demonstrated in lactate dehydrogenase inhibition studies where trifluoromethyl-containing compounds showed distinct binding patterns compared to their non-fluorinated analogs.
Current Research Status and Trends
The current research landscape surrounding this compound reflects several emerging trends in medicinal chemistry and pharmaceutical research. Contemporary studies have focused extensively on exploring the antifungal potential of this compound and its derivatives, with particular emphasis on their activity against phytopathogenic fungi. Recent bioassay results have demonstrated that pyrazole-4-carboxamide derivatives containing trifluoromethyl groups exhibit excellent in vitro antifungal activities against multiple fungal species, with some compounds showing superior performance compared to commercial fungicides.
Current anticancer research has identified this compound derivatives as promising lead compounds for oncology applications. Studies have reported that novel 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrate good anticancer activity against various cancer cell lines, with some compounds showing micromolar potency against A549 cells. The research has revealed that structural modifications to the basic framework can significantly enhance anticancer potency, with specific derivatives showing half maximal inhibitory concentration values in the low micromolar range.
The field has also witnessed significant advances in synthetic methodology development, with researchers reporting new approaches for accessing complex trifluoromethylated pyrazole structures. Recent publications have described one-pot synthesis methods using readily available di-Boc trifluoromethylhydrazine and various carbonyl compounds to produce functionalized N-trifluoromethyl pyrazoles. These methodological advances have expanded the synthetic accessibility of this compound and related structures.
Contemporary research trends have also emphasized the importance of understanding the molecular mechanisms underlying the biological activities of these compounds. Molecular docking studies and structure-activity relationship analyses have provided insights into the binding modes and target interactions of trifluoromethylated pyrazole-4-carboxamides. These studies have revealed that the trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity for various biological targets.
The current research status also indicates growing interest in developing dual-action compounds that can simultaneously target multiple biological pathways. Recent studies have explored pyrazole-4-carboxamide derivatives as dual succinate dehydrogenase inhibitors with additional mechanisms of action, representing a promising approach for next-generation therapeutic agents. These developments suggest that this compound will continue to serve as an important scaffold for future drug discovery efforts.
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(15)18)6-17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSRPBHRYWEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697107 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-87-8 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with appropriate amines under controlled conditions. One common method includes the use of microwave-assisted reactions, which enhance the reaction rate and yield . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as silver triflate .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of continuous flow reactors to ensure high efficiency and scalability. The use of automated systems and advanced analytical techniques like NMR spectroscopy ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which have distinct properties and applications .
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a compound with the CAS number 1185292-87-8, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agrochemicals, and materials science, supported by relevant data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Studies indicate that compounds with a pyrazole backbone exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including this specific compound, demonstrating significant inhibition of inflammatory markers in vitro. The trifluoromethyl group was found to enhance the compound's potency compared to non-fluorinated analogs.
Agrochemicals
The compound's unique properties make it suitable for development as an agrochemical. Its ability to interact with biological systems can be harnessed to create effective herbicides or pesticides.
Case Study: Herbicidal Activity
Research conducted by agricultural chemists indicated that derivatives of this compound exhibited selective herbicidal activity against certain weed species while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices.
Materials Science
In materials science, the incorporation of trifluoromethyl groups into polymers can enhance thermal stability and hydrophobicity. This compound can serve as a building block for advanced materials.
Case Study: Polymer Development
A recent study highlighted the use of this compound in synthesizing fluorinated polymers. These polymers demonstrated improved mechanical properties and resistance to solvents, making them suitable for applications in coatings and adhesives.
Data Summary Table
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory effects; enhanced potency | Journal of Medicinal Chemistry |
| Agrochemicals | Selective herbicidal activity against weeds | Agricultural Chemistry Journal |
| Materials Science | Improved thermal stability in fluorinated polymers | Materials Science Reports |
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide are influenced by substituent variations on the pyrazole core and carboxamide group. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Pyrazole-4-carboxamide Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Position 1 : Replacing phenyl with 3-chloropyridinyl (e.g., ) shifts activity toward nematocidal applications, while methyl substitution (e.g., penthiopyrad ) enhances fungicidal efficacy.
- Position 4 : Pyridinyl-substituted carboxamides (e.g., ) improve antifungal activity, likely due to enhanced hydrogen bonding with target enzymes. Chlorinated pyridinyl groups reduce solubility but maintain potency.
Physicochemical Properties :
- The trifluoromethyl group at position 3 increases metabolic stability and lipophilicity across all analogs.
- Melting points vary significantly; for example, N-(5-chloropyridin-2-yl) derivatives exhibit lower melting points (101–102°C) compared to phenyl analogs (196–208°C), suggesting altered crystallinity .
Structure-Activity Relationships (SAR) :
Biological Activity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS: 1185292-87-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its trifluoromethyl group, which significantly influences its biological properties and efficacy against various diseases.
Chemical Structure and Properties
The molecular structure of this compound is depicted as follows:
This compound consists of a pyrazole core with a phenyl group and a trifluoromethyl substituent, contributing to its lipophilicity and potential for interacting with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds in this class can inhibit cancer cell proliferation across various types of cancers, including breast, lung, and colorectal cancers.
Key Findings:
- Apoptosis Induction: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity at concentrations as low as 1.0 μM .
- Microtubule Destabilization: It has been reported that certain pyrazole derivatives can act as microtubule-destabilizing agents, which is crucial for disrupting cancer cell division .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is instrumental in enhancing the biological activity of pyrazole derivatives. A study highlighted that modifications in the phenyl ring significantly affect the anticancer potency, with specific substitutions leading to improved efficacy against cancer cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Targeting Enzymatic Pathways: Compounds similar to this pyrazole derivative have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. This inhibition leads to reduced lactate production and impaired glycolysis in cancer cells .
- Inhibition of Key Proteins: The compound has demonstrated inhibitory effects on various cancer-related targets such as topoisomerase II and EGFR, which are vital for tumor growth and survival .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment: A study focusing on the MDA-MB-231 cell line showed that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations of 10 μM .
- Lung Cancer Models: In vivo models have illustrated that similar compounds can significantly reduce tumor size and improve survival rates in lung cancer models through targeted inhibition of metabolic pathways .
Data Summary
Here is a summary table of biological activities associated with this compound:
Q & A
Q. What are the common synthetic routes for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how are impurities removed during purification?
The compound is typically synthesized via multi-step reactions involving pyrazole ring formation, trifluoromethylation, and carboxamide coupling. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct hybrid pyrazole-triazole cores, followed by trifluoromethylation using reagents like trifluoromethyl iodide . Purification often involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization to achieve >95% purity. Residual solvents or unreacted intermediates are monitored via HPLC .
Q. Which functional groups in this compound are critical for its reactivity and bioactivity?
Key groups include:
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, influencing membrane permeability .
- Carboxamide (-CONH₂) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Phenyl group : Modulates π-π stacking interactions in receptor binding .
Substitutions at the phenyl ring (e.g., halogens) alter electronic effects and steric hindrance, impacting reactivity .
Q. What analytical techniques are used to characterize this compound and confirm its structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M]+ at m/z 285.08) and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?
- Trifluoromethyl position : Moving -CF₃ from position 3 to 5 on the pyrazole ring reduces antimicrobial activity by 40%, likely due to altered steric interactions .
- Phenyl substituents : Introducing electron-withdrawing groups (e.g., -Cl) at the para position increases enzyme inhibition (IC₅₀ from 12 µM to 4 µM) by enhancing electrophilicity .
- Carboxamide modifications : Replacing -CONH₂ with -COOH decreases solubility but improves binding affinity to kinases .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin) to minimize variability .
- Replicate conditions : Ensure identical solvent systems (e.g., DMSO concentration ≤0.1%) and incubation times .
- Theoretical alignment : Link discrepancies to differences in target protein conformations (e.g., crystallographic vs. solution-state structures) using molecular dynamics simulations .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., in mTOR kinase) using PyMOL for visualization .
- QSAR models : Correlate logP values (e.g., 2.4 via XLogP3) with cytotoxicity to prioritize derivatives for synthesis .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .
Q. How can solubility challenges in aqueous buffers be mitigated for in vitro studies?
- Co-solvent systems : Use 10% β-cyclodextrin to enhance solubility while maintaining assay compatibility .
- pH adjustment : Ionize the carboxamide group (pKa ~3.5) in mildly acidic buffers (pH 4.5) .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve bioavailability .
Q. What enzymatic assays are recommended to evaluate inhibitory effects on kinase targets?
- ATP-competitive assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR) and ATP concentrations mimicking physiological levels (1 mM) .
- Time-resolved FRET : Monitor substrate phosphorylation in real-time using fluorescent probes (e.g., Tb-anti-pY antibody) .
- Negative controls : Include staurosporine (pan-kinase inhibitor) and vehicle-only samples to validate results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
